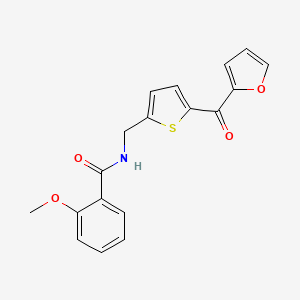

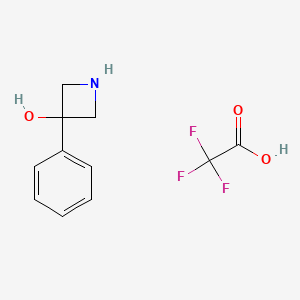

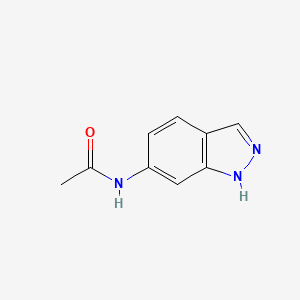

![molecular formula C18H17FN2O5 B2857293 Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate CAS No. 681841-33-8](/img/structure/B2857293.png)

Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate, commonly known as EFNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EFNP is a derivative of propanoic acid and is synthesized through a multi-step process.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Modification

Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate serves as a key intermediate in the synthesis of complex molecules due to its reactive functional groups. For instance, it has been used in the structural modification and preparation of ofloxacin analogs, showcasing its role in developing new antibacterial compounds (Rádl et al., 1991). Another study demonstrates its utility in the short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate, highlighting its versatility in chemical transformations (Nagel et al., 2011).

Pharmaceutical Applications

In pharmaceutical research, this compound has been pivotal in the synthesis of dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant. The process involves multiple synthesis steps, including the reduction and amidation reactions, emphasizing the compound's role in creating medically significant molecules (Cheng Huansheng, 2013).

Antitumor Activity

Research on amino acid ester derivatives containing 5-fluorouracil has uncovered that derivatives of ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate exhibit promising antitumor activities. This application is crucial in the ongoing search for more effective cancer treatments, demonstrating the compound's potential in oncology (Xiong et al., 2009).

Enzymatic Reduction Studies

The compound's versatility extends to enzymatic studies, where it has been used to investigate the enantioselective reduction of 3-aryl-3-keto esters, facilitated by fungi like Rhizopus species. This research provides insights into developing new chiral pharmaceuticals and fine chemicals, showcasing the compound's relevance in biocatalysis (Salvi & Chattopadhyay, 2006).

Propiedades

IUPAC Name |

ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O5/c1-2-26-17(22)11-16(12-6-5-7-13(10-12)21(24)25)20-18(23)14-8-3-4-9-15(14)19/h3-10,16H,2,11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNMHNTYVAMSFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

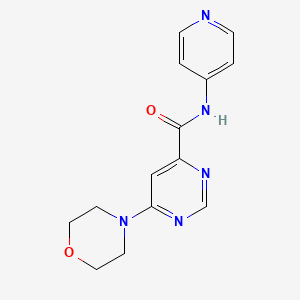

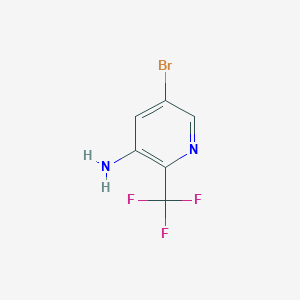

![6'-Methoxy-[2,3']bipyridinyl-5-ylamine](/img/structure/B2857224.png)

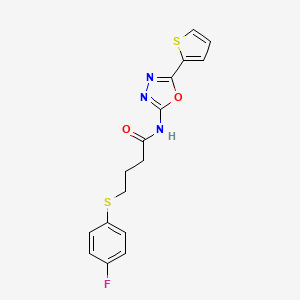

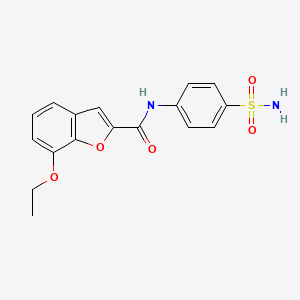

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-benzylurea](/img/structure/B2857226.png)

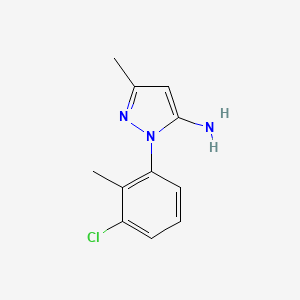

![N-[(1-Hydroxycyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2857230.png)